molecular formula C21H21N5O3 B2474637 8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1396815-92-1

8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2474637
CAS No.: 1396815-92-1
M. Wt: 391.431
InChI Key: KVCLSHXXZQQBBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Growth-Regulating Activity

Synthesis and Structural Analysis

  • The compound and its analogs have been a focus in the synthesis and structural analysis of spiro-crypta phosphazene derivatives. These studies include X-ray diffraction techniques and spectral data analysis to understand the structure and properties (Kılıç, Okumuş, Demiriz, Bilge, Öztürk, Çaylak & Hökelek, 2009).

Nonlinear Optical Material Research

  • 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising organic material for nonlinear optical devices. Studies have focused on material purification, crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa, Sagawa, Kakuta, Kaji, Nakayama & Ishii, 1994).

Antitubercular Drug Candidate

  • A structural study of a related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate, revealed insights into its chiral properties and potential pharmaceutical applications (Richter, Patzer, Goddard, Lingnau, Imming & Seidel, 2022).

Synthesis and Characterization

  • Extensive synthesis and characterization work has been done on analogs of this compound. These efforts include the analysis of molecular structures, crystal formations, and potential applications in various fields, such as medicinal chemistry and materials science. Various analytical techniques such as NMR, FTIR, MS, and X-ray diffraction have been employed for these studies (Various Authors, 2001-2022).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It may include toxicity data, flammability, environmental impact, and recommended safety precautions .

Future Directions

This involves discussing potential future research or applications of the compound. It could include potential therapeutic uses, industrial applications, or areas of research interest .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(25-12-9-21(10-13-25)28-14-15-29-21)18-19(17-8-4-5-11-22-17)26(24-23-18)16-6-2-1-3-7-16/h1-8,11H,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCLSHXXZQQBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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